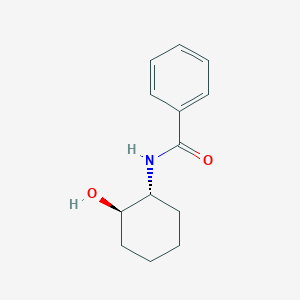
N-(4-pyrazol-1-ylbutan-2-yl)oxan-4-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-pyrazol-1-ylbutan-2-yl)oxan-4-amine, also known as PBOA, is a chemical compound that has been the subject of scientific research due to its potential for use in various fields. PBOA is a derivative of oxanamide and pyrazole, and its unique chemical structure has led to interest in its synthesis and potential applications.
作用機序
The mechanism of action of N-(4-pyrazol-1-ylbutan-2-yl)oxan-4-amine is not fully understood, but it is believed to interact with various biological targets through hydrogen bonding and other interactions. This compound has been shown to bind to certain enzymes and receptors, leading to changes in their activity and function. Further research is needed to fully elucidate the mechanism of action of this compound and its potential applications.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including changes in enzyme activity, gene expression, and cell signaling pathways. This compound has been shown to inhibit the activity of certain enzymes, including tyrosine kinases and phosphodiesterases, which play important roles in cell signaling and regulation. This compound has also been shown to modulate gene expression, leading to changes in cellular function and metabolism.
実験室実験の利点と制限
N-(4-pyrazol-1-ylbutan-2-yl)oxan-4-amine has several advantages for use in lab experiments, including its unique chemical structure and potential for use in various applications. This compound can be synthesized in relatively high yields and purity, making it a useful tool for studying various biological and chemical systems. However, this compound also has limitations, including its potential toxicity and limited solubility in certain solvents. Careful consideration should be given to these factors when designing experiments using this compound.
将来の方向性
There are several future directions for research on N-(4-pyrazol-1-ylbutan-2-yl)oxan-4-amine, including its potential use as a drug candidate for various diseases, its use in materials science and catalysis, and further investigation into its mechanism of action and biochemical effects. Additionally, further research is needed to optimize the synthesis and purification of this compound, and to develop new methods for its use in various applications.
合成法
The synthesis of N-(4-pyrazol-1-ylbutan-2-yl)oxan-4-amine can be achieved through a multi-step process involving the reaction of oxanamide with pyrazole. The reaction produces a mixture of isomers, which can be separated and purified using various techniques such as column chromatography and recrystallization. The yield and purity of this compound can be optimized through careful control of reaction conditions and purification methods.
科学的研究の応用
N-(4-pyrazol-1-ylbutan-2-yl)oxan-4-amine has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and catalysis. In medicinal chemistry, this compound has been investigated as a potential drug candidate due to its ability to interact with various biological targets. This compound has also been studied for its use in materials science, where it has shown promise as a component in the synthesis of novel polymers and materials. Additionally, this compound has been explored for its potential use as a catalyst in various reactions, including the synthesis of organic compounds.
特性
IUPAC Name |
N-(4-pyrazol-1-ylbutan-2-yl)oxan-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21N3O/c1-11(3-8-15-7-2-6-13-15)14-12-4-9-16-10-5-12/h2,6-7,11-12,14H,3-5,8-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCPMLSDWDVRXNN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCN1C=CC=N1)NC2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[Benzyl-[2-[2-(trifluoromethyl)benzimidazol-1-yl]acetyl]amino]acetic acid](/img/structure/B6638229.png)
![(4-Fluorophenyl)-[1-[(1-phenylpyrazol-4-yl)methyl]piperidin-4-yl]methanol](/img/structure/B6638231.png)

![N-[(3S)-2,6-dioxopiperidin-3-yl]-3-phenylpropanamide](/img/structure/B6638250.png)
![N-[(2-methylphenyl)carbamothioyl]cyclopropanecarboxamide](/img/structure/B6638252.png)
![(S)-N-(2-(5-(benzyloxy)-1H-indol-3-yl)ethyl)-2-(2,5-dioxo-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepin-3-yl)acetamide](/img/structure/B6638262.png)

![Methyl 2-[(2-oxo-1,3-dihydrobenzimidazol-5-yl)amino]butanoate](/img/structure/B6638277.png)
![3-[[(2,2-Dimethylcyclopentyl)amino]methyl]oxolan-3-ol](/img/structure/B6638289.png)
![2-[(Cyclohex-3-ene-1-carbonylamino)methyl]-2-ethylbutanoic acid](/img/structure/B6638296.png)
![1-[3-Chloro-4-(2-hydroxycyclohexyl)oxyphenyl]ethanone](/img/structure/B6638309.png)
![3-[Methyl(2-thiophen-2-ylpropanoyl)amino]propanoic acid](/img/structure/B6638317.png)

![Ethyl 2-[2-(1-ethoxyethyl)-1,3-thiazol-4-yl]-2-methylpropanoate](/img/structure/B6638325.png)